molecular formula C20H22N2O B8751932 1-(1-Benzylpiperidine-4-yl)indoline-2-one

1-(1-Benzylpiperidine-4-yl)indoline-2-one

Cat. No. B8751932
M. Wt: 306.4 g/mol
InChI Key: ZRIOIQJUIUJPED-UHFFFAOYSA-N
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Patent
US05665719

Procedure details

A solution of 10 ml of methanol containing 296 mg of 1-(1-benzyl-4-piperidyl)indol-2-one was treated with 300 mg of palladium hydroxide catalyst. The resulting suspension was hydrogenated at atmospheric pressure for 60 minutes at 23° C. More catalyst was added (100 mg) and the hydrogenation was continued for 30 minutes more. The reaction mixture was filtered through Celite, concentrated and azeotropically dried with toluene to yield 217 mg of 1-(4-piperidyl)indol-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][C:15]2=[O:23])[CH2:10][CH2:9]1)C1C=CC=CC=1>[OH-].[Pd+2].[OH-].CO>[NH:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][C:15]2=[O:23])[CH2:10][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(CC2=CC=CC=C12)=O
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
More catalyst was added (100 mg)
WAIT
Type
WAIT
Details
the hydrogenation was continued for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
N1CCC(CC1)N1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.